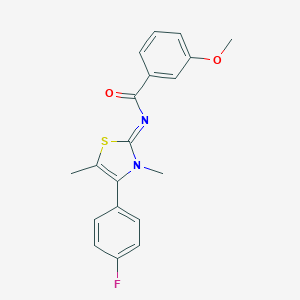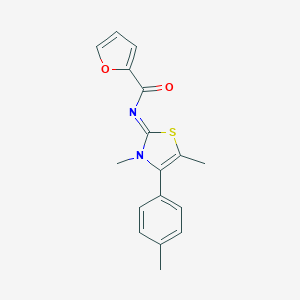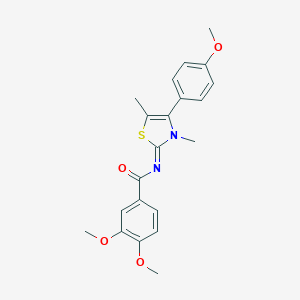![molecular formula C22H26N4O2S B305313 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B305313.png)
2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
作用機序
The exact mechanism of action of 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the survival of microorganisms and cancer cells. The compound has been found to target the DNA synthesis and repair pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The compound 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and reduce inflammation. The compound has also been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
実験室実験の利点と制限
One of the advantages of using 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide in lab experiments is its broad spectrum of activity against microorganisms and cancer cells. This makes it a potential candidate for the development of new antimicrobial and anticancer drugs. However, one of the limitations of using this compound is its complex synthesis process, which may make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide. One direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and pathways that it targets. Another direction is to explore the potential of this compound as a drug candidate for the treatment of microbial infections and cancer. Additionally, further research could be conducted to optimize the synthesis process and improve the yield of the final product.
合成法
The synthesis of 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide is a complex process that involves several steps. The starting materials for the synthesis are 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and 2-(propan-2-yl)phenylacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography.
科学的研究の応用
The compound 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide has been studied extensively for its potential applications in the field of medicine. It has been found to have antimicrobial, antifungal, and anticancer properties. The compound has been tested against various microorganisms and has shown promising results in inhibiting their growth. It has also been found to be effective against several types of cancer cells.
特性
製品名 |
2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide |
|---|---|
分子式 |
C22H26N4O2S |
分子量 |
410.5 g/mol |
IUPAC名 |
2-[[4-methyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H26N4O2S/c1-15(2)18-10-5-6-11-19(18)23-21(27)14-29-22-25-24-20(26(22)4)13-28-17-9-7-8-16(3)12-17/h5-12,15H,13-14H2,1-4H3,(H,23,27) |
InChIキー |
GXSLYEJHTGGXEW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3C(C)C |
正規SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305230.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305231.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305236.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305237.png)



![3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide](/img/structure/B305246.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-thiophenecarboxamide](/img/structure/B305248.png)
![N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide](/img/structure/B305250.png)


